molecular formula C13H13Cl2N3O2S B2998273 2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921503-48-2

2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2998273
CAS No.: 921503-48-2
M. Wt: 346.23
InChI Key: RCQXRGNPGDBDBT-UHFFFAOYSA-N
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Description

2-(2-((3,4-Dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a core imidazole ring, a privileged structure in drug discovery that is present in a wide array of biomolecules and known for its ability to engage in diverse non-covalent interactions with biological targets . The structure is further functionalized with a 3,4-dichlorobenzylthio moiety and a hydroxymethyl group, which may influence its pharmacodynamic and pharmacokinetic properties. The acetamide group is a common feature in many biologically active compounds and can serve as a key pharmacophore . While specific biological data for this exact compound may be limited, its molecular architecture suggests potential for various investigative applications. Imidazole-based compounds are extensively studied for their broad medicinal potential, including as modulators of enzymatic activity and for their interactions with various receptors and ion channels . The dichlorobenzyl group is a structural element found in compounds with documented bioactive properties, indicating this molecule's utility as a valuable intermediate or tool compound for probing biological mechanisms. Researchers can employ this compound in the design and synthesis of novel chemical entities, for structure-activity relationship (SAR) studies, or as a building block in the development of potential inhibitors and probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c14-10-2-1-8(3-11(10)15)7-21-13-17-4-9(6-19)18(13)5-12(16)20/h1-4,19H,5-7H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQXRGNPGDBDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NC=C(N2CC(=O)N)CO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioether linkage: This step involves the reaction of the imidazole derivative with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The thioether linkage and imidazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Imidazole vs. Thiadiazole Derivatives :

  • Imidazole Core: The target compound’s imidazole ring is distinct from 1,3,4-thiadiazole derivatives (e.g., compounds 5e–5m in ), which exhibit higher melting points (132–170°C) due to increased rigidity and intermolecular interactions.
  • Thiazole-Triazole Hybrids: Compounds like 9a–9e () incorporate triazole and thiazole rings, linked via phenoxymethyl groups. These hybrids often require multi-step syntheses (e.g., click chemistry), contrasting with the target compound’s simpler thioether linkage .

Substituent Effects :

  • Chlorobenzyl Groups: Analogs such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j, ) share a chlorobenzyl thioether group but lack the hydroxymethyl moiety. The 3,4-dichlorobenzyl substitution in the target compound likely increases lipophilicity and metabolic stability compared to mono-chlorinated derivatives .
  • Hydroxymethyl Functionality: The hydroxymethyl group at position 5 (target compound) is structurally similar to (E)-2-(i-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (). This group may improve aqueous solubility and enable hydrogen bonding, a critical factor in pharmacokinetics .

Physical Properties :

Compound (Example) Core Structure Melting Point (°C) Yield (%) Key Substituents
Target Compound Imidazole Not reported Not reported 3,4-Dichlorobenzyl, hydroxymethyl
5j () 1,3,4-Thiadiazole 138–140 82 4-Chlorobenzyl, isopropylphenoxy
9c () Benzoimidazole Not reported Not reported 4-Bromophenyl, triazole-thiazole
9f () Benzoimidazole Not reported Not reported 3-Methoxyphenyl, triazole-thiazole

The target compound’s lack of reported melting point or yield suggests synthetic challenges, possibly due to the dichlorobenzyl group’s steric bulk or sensitivity of the hydroxymethyl moiety .

Docking and Binding Affinity :

  • The dichlorobenzyl group may enhance hydrophobic binding compared to mono-halogenated analogs .
  • The hydroxymethyl group could mimic natural substrates (e.g., glucose in ’s docking studies), improving target specificity .

Activity Trends :

  • In , acetamides with hydroxymethyl groups (e.g., Entry 58) show moderate bioactivity (value: 5.208), hinting that the target compound’s hydroxymethyl may balance solubility and potency .

Biological Activity

The compound 2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic molecule characterized by its unique structural features, including an imidazole ring, a thioether linkage, and a hydroxymethyl group. Its molecular formula is C13H14Cl2N4OSC_{13}H_{14}Cl_2N_4OS, which indicates potential for various biological activities due to its ability to interact with specific molecular targets.

Structural Characteristics

The structural components of this compound contribute significantly to its biological activity:

  • Imidazole Ring : Known for its role in biological systems, the imidazole ring can participate in hydrogen bonding and metal coordination, making it a versatile scaffold in drug design.
  • Thioether Linkage : This feature may enhance the compound's lipophilicity and facilitate interactions with biological membranes.
  • Hydroxymethyl Group : This group increases solubility and reactivity, potentially improving the compound's bioavailability.

While detailed mechanisms specific to this compound are not fully elucidated, it is hypothesized that the biological activity arises from interactions with enzymes and receptors. The unique functional groups allow for binding that may inhibit enzymatic activity or modulate receptor functions, leading to antimicrobial or anticancer effects. Research on similar imidazole derivatives supports these claims, indicating promising results in inhibiting bacterial growth and cancer cell proliferation .

Biological Activity Data

Research findings suggest that compounds similar to this compound exhibit diverse biological activities. Below is a summary of relevant studies:

Study Focus Findings
Antimicrobial ActivitySimilar imidazole derivatives have shown significant inhibition of bacterial growth .
Anticancer PropertiesCompounds with imidazole rings often demonstrate cytotoxicity against cancer cell lines .
Enzyme InhibitionBinding affinity studies indicate potential inhibition of specific enzymes .

Case Studies

Several studies have investigated the biological effects of imidazole derivatives:

  • Antimicrobial Studies : A study demonstrated that imidazole derivatives significantly inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .
  • Cancer Cell Proliferation : Research has shown that certain imidazole compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function .
  • Enzyme Interaction Studies : Investigations into enzyme binding revealed that compounds with similar structures can effectively inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in targeted therapies .

Q & A

Q. What are the optimal synthetic routes for 2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, considering yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thioether formation between 3,4-dichlorobenzyl thiol and a hydroxymethyl-substituted imidazole precursor, followed by acetamide coupling. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst optimization : Use of coupling agents like EDCI/HOBt for amide bond formation improves yields .
  • Temperature control : Reflux conditions (80–100°C) for imidazole-thiol coupling ensure complete reaction .
    Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended for purification .

Q. How should researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the dichlorobenzyl group (δ 7.2–7.5 ppm for aromatic protons) and hydroxymethyl moiety (δ 4.5–4.8 ppm) .
  • IR spectroscopy : Detect thioether (C–S stretch at 600–700 cm1^{-1}) and acetamide (N–H bend at 1650 cm1^{-1}) functional groups .
  • Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm purity (>98%) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting imidazole-guanine binding proteins (e.g., kinases) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic processes or impurities. Strategies include:
  • Variable-temperature NMR : Identify rotational barriers in thioether or imidazole moieties causing splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .
  • HPLC-MS : Detect trace impurities (<2%) that may skew integration values .

Q. What computational methods are recommended to study binding interactions with biological targets?

  • Methodological Answer : Combine docking and dynamics simulations:
  • Molecular docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets (e.g., kinase targets) using the compound’s 3D structure .
  • MD simulations (GROMACS) : Validate docking results by simulating ligand-protein interactions over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize target proteins .

Q. How can environmental stability and degradation pathways be evaluated for this compound?

  • Methodological Answer : Follow OECD guidelines for environmental fate studies:
  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; identify byproducts using HRMS .
  • Soil/water partitioning : Measure log KowK_{ow} (octanol-water) and KdK_d (soil adsorption coefficient) .

Q. What strategies mitigate low solubility in biological assays?

  • Methodological Answer : Address solubility limitations via:
  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters at the hydroxymethyl group for in situ hydrolysis .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

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